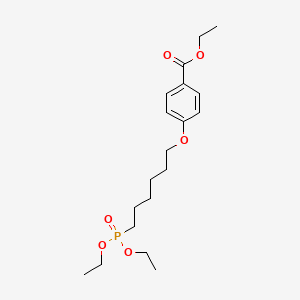
Benzoic acid, 4-((6-(diethoxyphosphinyl)hexyl)oxy)-, ethyl ester
Cat. No. B8387459
Key on ui cas rn:
73515-02-3
M. Wt: 386.4 g/mol
InChI Key: NMVJWSZGNNBFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04182759
Procedure details


[I; Ar is 4-C2H5OOCC6H4, Y is O(CH2)6, R is C2H5 ] was prepared from 15 g of 6-(4-carbethoxyphenoxy)hexyl bromide, 8.3 g of triethyl phosphite and a crystal of sodium iodide as a catalyst, according to the procedure of Example 1, and had the b.p. 190°-196° C. (0.2 mm); yield 9.5 g; MIC vs. herpes simplex type 2=6 mcg/ml. The IR and NMR spectra were consistent with the assigned structure.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:6]1[CH:19]=[CH:18][C:9]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]Br)=[CH:8][CH:7]=1)([O:3][CH2:4][CH3:5])=[O:2].[P:20]([O:27]CC)([O:24][CH2:25][CH3:26])[O:21][CH2:22][CH3:23]>[I-].[Na+]>[C:1]([C:6]1[CH:19]=[CH:18][C:9]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][P:20](=[O:27])([O:24][CH2:25][CH3:26])[O:21][CH2:22][CH3:23])=[CH:8][CH:7]=1)([O:3][CH2:4][CH3:5])=[O:2] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OCC)C1=CC=C(OCCCCCCBr)C=C1
|
|
Name
|
|
|
Quantity
|
8.3 g
|
|
Type
|
reactant
|
|
Smiles
|
P(OCC)(OCC)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[I-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=O)(OCC)C1=CC=C(OCCCCCCP(OCC)(OCC)=O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
